molecular formula C12H16O2 B13588324 2-(4-Ethylphenyl)butanoic acid

2-(4-Ethylphenyl)butanoic acid

Cat. No.: B13588324
M. Wt: 192.25 g/mol
InChI Key: AXVMPIXXTHEJOH-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a butanoic acid backbone with a 4-ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-ethylphenyl is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Nitro derivatives, halogenated compounds

Comparison with Similar Compounds

2-(4-Ethylphenyl)butanoic acid can be compared with other similar compounds, such as:

    Phenylbutyric acid: Similar in structure but lacks the ethyl group on the aromatic ring.

    Butyric acid: A simpler carboxylic acid without the aromatic ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(4-ethylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9-5-7-10(8-6-9)11(4-2)12(13)14/h5-8,11H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVMPIXXTHEJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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